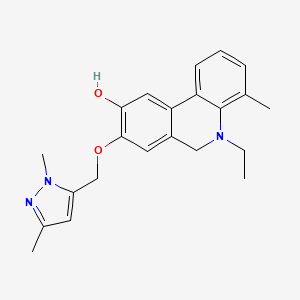
Wnt/beta-catenin agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wnt/beta-catenin agonist 1 is a compound that activates the Wnt/beta-catenin signaling pathway. This pathway plays a crucial role in various physiological processes, including cell proliferation, differentiation, apoptosis, migration, and tissue homeostasis. The Wnt/beta-catenin signaling pathway is also involved in the development and progression of several diseases, including cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Wnt/beta-catenin agonist 1 involves several steps. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. For example, the compound can be synthesized using a combination of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 in water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Wnt/beta-catenin agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activity and stability.
Wissenschaftliche Forschungsanwendungen
Wnt/beta-catenin agonist 1 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the Wnt/beta-catenin signaling pathway and its role in various biological processes. In biology, it is employed to investigate the mechanisms of cell proliferation, differentiation, and apoptosis .
In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and bone diseases. Its ability to activate the Wnt/beta-catenin signaling pathway makes it a promising candidate for regenerative medicine and stem cell therapy .
Wirkmechanismus
Wnt/beta-catenin agonist 1 exerts its effects by binding to specific receptors on the cell surface, leading to the activation of the Wnt/beta-catenin signaling pathway. This activation results in the stabilization and accumulation of beta-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, beta-catenin interacts with transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Wnt/beta-catenin agonist 1 is unique in its ability to specifically activate the Wnt/beta-catenin signaling pathway. Similar compounds include other Wnt agonists such as Wnt 1, Wnt 2, Wnt 3A, and Wnt 7a/b. These compounds also activate the Wnt/beta-catenin pathway but may have different binding affinities and specificities .
List of Similar Compounds:- Wnt 1
- Wnt 2
- Wnt 3A
- Wnt 7a/b
This compound stands out due to its specific mechanism of action and potential therapeutic applications, making it a valuable compound for scientific research and medical advancements.
Eigenschaften
IUPAC Name |
8-[(2,5-dimethylpyrazol-3-yl)methoxy]-5-ethyl-4-methyl-6H-phenanthridin-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-5-25-12-16-10-21(27-13-17-9-15(3)23-24(17)4)20(26)11-19(16)18-8-6-7-14(2)22(18)25/h6-11,26H,5,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSHAOWUACPIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC(=C(C=C2C3=CC=CC(=C31)C)O)OCC4=CC(=NN4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
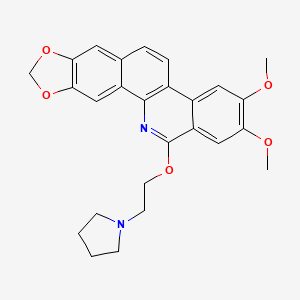
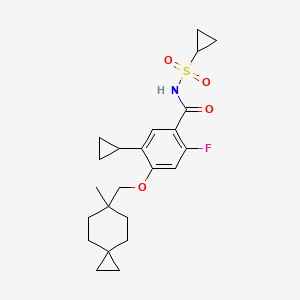
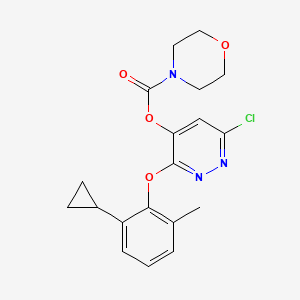
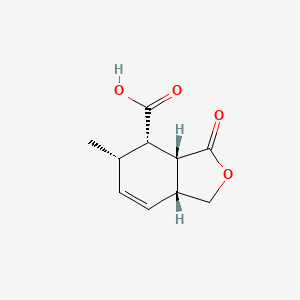
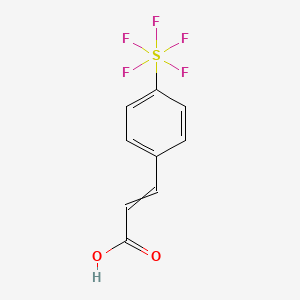
![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)
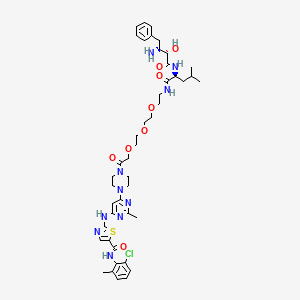
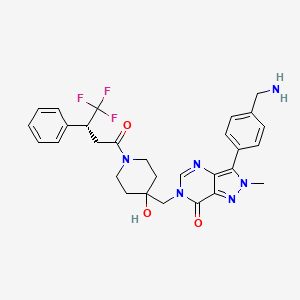
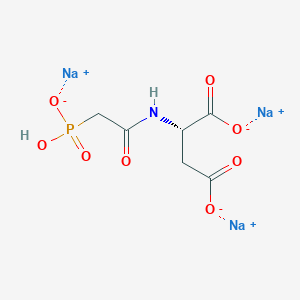
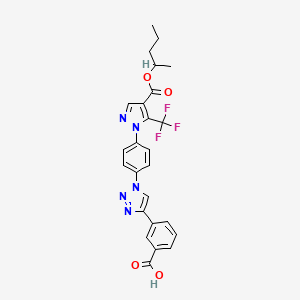
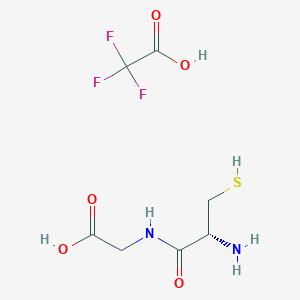
![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B8103415.png)
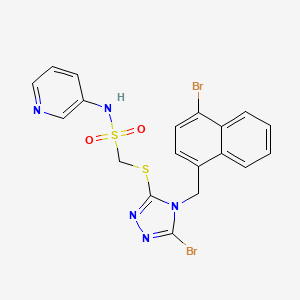
![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)
